molecular formula C18H22N4O8S2 B11536921 N,N'-butane-1,4-diylbis(4-methyl-3-nitrobenzenesulfonamide)

N,N'-butane-1,4-diylbis(4-methyl-3-nitrobenzenesulfonamide)

Cat. No.: B11536921
M. Wt: 486.5 g/mol
InChI Key: GCJHOZYSNVGWJB-UHFFFAOYSA-N
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Description

4-METHYL-N-[4-(4-METHYL-3-NITROBENZENESULFONAMIDO)BUTYL]-3-NITROBENZENE-1-SULFONAMIDE is a complex organic compound characterized by its nitro and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-[4-(4-METHYL-3-NITROBENZENESULFONAMIDO)BUTYL]-3-NITROBENZENE-1-SULFONAMIDE typically involves multiple steps. One common route starts with the nitration of 4-methylbenzenesulfonamide to introduce nitro groups. This is followed by a series of coupling reactions to attach the butyl chain and additional sulfonamide groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-[4-(4-METHYL-3-NITROBENZENESULFONAMIDO)BUTYL]-3-NITROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-METHYL-N-[4-(4-METHYL-3-NITROBENZENESULFONAMIDO)BUTYL]-3-NITROBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes involved in disease pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-METHYL-N-[4-(4-METHYL-3-NITROBENZENESULFONAMIDO)BUTYL]-3-NITROBENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes. The compound’s sulfonamide groups can mimic the natural substrates of certain enzymes, leading to competitive inhibition. This interaction can disrupt the enzyme’s normal function, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-nitrobenzenesulfonamide
  • 4-Methyl-3-nitrobenzene-1-sulfonyl chloride
  • N-Methyl-3-nitrobenzenesulfonamide

Uniqueness

4-METHYL-N-[4-(4-METHYL-3-NITROBENZENESULFONAMIDO)BUTYL]-3-NITROBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups and its potential for multiple applications. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C18H22N4O8S2

Molecular Weight

486.5 g/mol

IUPAC Name

4-methyl-N-[4-[(4-methyl-3-nitrophenyl)sulfonylamino]butyl]-3-nitrobenzenesulfonamide

InChI

InChI=1S/C18H22N4O8S2/c1-13-5-7-15(11-17(13)21(23)24)31(27,28)19-9-3-4-10-20-32(29,30)16-8-6-14(2)18(12-16)22(25)26/h5-8,11-12,19-20H,3-4,9-10H2,1-2H3

InChI Key

GCJHOZYSNVGWJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCCCNS(=O)(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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